Methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate
Methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate
The early stage of atherosclerosis is characterized by the aggregation of foam cells, so called a fatty streak, in the inner arterial wall. CAY10487 inhibits formation of fatty streak lesions of the thoracic aorta in high cholesterol-fed rabbits without affecting plasma lipid profiles or significantly inhibiting ACAT-1 or ACAT-2 activity. The percent area occupied by the atherosclerotic lesion in rabbits supplemented with 0.05% CAY10487 in the diet was 16.1% compared to 53.5% in control rabbits. CAY10487 also exhibits antioxidant activity, inhibiting copper-mediated oxidation of low-density lipoprotein by about 75% at a concentration of 2 µM.
Brand Name:
Vulcanchem
CAS No.:
778624-05-8
VCID:
VC0027361
InChI:
InChI=1S/C13H15NO5/c1-8(13(18)19-2)14-12(17)6-4-9-3-5-10(15)11(16)7-9/h3-8,15-16H,1-2H3,(H,14,17)/b6-4+/t8-/m0/s1
SMILES:
CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)O)O
Molecular Formula:
C13H15NO5
Molecular Weight:
265.26 g/mol
Methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate
CAS No.: 778624-05-8
Reference Standards
VCID: VC0027361
Molecular Formula: C13H15NO5
Molecular Weight: 265.26 g/mol
CAS No. | 778624-05-8 |
---|---|
Product Name | Methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate |
Molecular Formula | C13H15NO5 |
Molecular Weight | 265.26 g/mol |
IUPAC Name | methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate |
Standard InChI | InChI=1S/C13H15NO5/c1-8(13(18)19-2)14-12(17)6-4-9-3-5-10(15)11(16)7-9/h3-8,15-16H,1-2H3,(H,14,17)/b6-4+/t8-/m0/s1 |
Standard InChIKey | WFBBISJLIGYSGF-JQTRYQTASA-N |
Isomeric SMILES | C[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC(=C(C=C1)O)O |
SMILES | CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)O)O |
Canonical SMILES | CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)O)O |
Description | The early stage of atherosclerosis is characterized by the aggregation of foam cells, so called a fatty streak, in the inner arterial wall. CAY10487 inhibits formation of fatty streak lesions of the thoracic aorta in high cholesterol-fed rabbits without affecting plasma lipid profiles or significantly inhibiting ACAT-1 or ACAT-2 activity. The percent area occupied by the atherosclerotic lesion in rabbits supplemented with 0.05% CAY10487 in the diet was 16.1% compared to 53.5% in control rabbits. CAY10487 also exhibits antioxidant activity, inhibiting copper-mediated oxidation of low-density lipoprotein by about 75% at a concentration of 2 µM. |
Synonyms | 3,4-Dihydrocinnamic Acid (L-alanine methyl ester) amide |
Reference | 1.Lee, S.,Lee, C.H.,Oh, J.H., et al. Anti-atherogenic effects of 3,4-dihydroxy hydrocinnamides. Bioorganic & Medicinal Chemistry Letters 13, 2681-2682 (2003). |
PubChem Compound | 23659588 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume